Chlorflavonin

Antimycobacterial Intracellular activity Tuberculosis

Procure authentic Chlorflavonin (CAS 23363-64-6) for targeted anti-infective research. This dihydroxyflavone exhibits a unique dual mechanism: potent antimycobacterial activity (MIC90 = 1.56 μM) via specific inhibition of the IlvB1 subunit of AHAS, and narrow-spectrum antifungal activity (MIC = 0.08 μg/mL against A. fumigatus). It demonstrates zero cytotoxicity toward human MRC-5 and THP-1 cells at concentrations >60-fold the MIC. Critically, Chlorflavonin cannot be substituted by quercetin, apigenin, streptomycin, or isoniazid without compromising experimental outcomes. Its defined synergistic interaction with delamanid enables complete in vitro sterilization of M. tuberculosis. Use as a validated positive control in macrophage infection assays, a parent scaffold for halogen-substituted analog libraries, or a chemical probe for Aspergillus-specific target identification.

Molecular Formula C18H15ClO7
Molecular Weight 378.8 g/mol
CAS No. 23363-64-6
Cat. No. B1236410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorflavonin
CAS23363-64-6
Synonymschlorflavonin
Molecular FormulaC18H15ClO7
Molecular Weight378.8 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C(=C1)O)C(=O)C(=C(O2)C3=C(C(=CC=C3)Cl)O)OC)OC
InChIInChI=1S/C18H15ClO7/c1-23-11-7-10(20)12-14(22)18(25-3)15(26-17(12)16(11)24-2)8-5-4-6-9(19)13(8)21/h4-7,20-21H,1-3H3
InChIKeyJLSQXYITDXJTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorflavonin (CAS 23363-64-6): A Halogenated Flavonoid Natural Product with Dual Antifungal and Antimycobacterial Activity


Chlorflavonin (CAS 23363-64-6) is a chlorinated flavonoid antibiotic originally isolated from the filamentous fungus Aspergillus candidus . The compound belongs to the dihydroxyflavone class, possessing a chloro substituent at the 3′ position, hydroxy groups at the 5 and 2′ positions, and methoxy groups at the 3, 7, and 8 positions . Chlorflavonin is distinguished by its unique dual mechanism of action: it exhibits potent antifungal activity against select mold species while also targeting the acetohydroxyacid synthase (AHAS) catalytic subunit IlvB1 in Mycobacterium tuberculosis . This dual specificity—combined with a favorable selectivity profile demonstrating no cytotoxicity toward human MRC-5 and THP-1 cell lines at concentrations up to 100 μM—positions Chlorflavonin as a valuable research tool for investigating novel antimicrobial targets and as a scaffold for developing next-generation anti-infective agents .

Why Chlorflavonin Cannot Be Interchanged with Common Antifungal Flavonoids or Standard Antimycobacterial Agents


Despite belonging to the flavonoid class, Chlorflavonin cannot be substituted by structurally related flavonoid antifungals (e.g., quercetin, apigenin) or standard first-line antimycobacterial agents (e.g., streptomycin, isoniazid) without compromising experimental outcomes. Generic substitution fails for three specific reasons: (1) Chlorflavonin exhibits a unique selectivity profile, retaining potent antimycobacterial activity (MIC90 = 1.56 μM) while demonstrating zero cytotoxicity to human cells at concentrations exceeding 60-fold the MIC ; (2) its mechanism of action via specific inhibition of the IlvB1 catalytic subunit of AHAS is distinct from the cell wall synthesis inhibition of streptomycin or the enoyl-ACP reductase inhibition of isoniazid, leading to a different resistance profile and unique synergistic potential with delamanid ; (3) its spectrum of antifungal activity is narrow and specific to certain mold species (e.g., MIC = 0.08 μg/mL against A. fumigatus), contrasting with the broader-spectrum activity of common agricultural azoles, making Chlorflavonin uniquely suited for targeted studies on Aspergillus-specific vulnerabilities . These quantitative and mechanistic distinctions mandate the procurement of authentic Chlorflavonin rather than relying on structurally similar flavonoid alternatives.

Quantitative Differentiation Evidence: Chlorflavonin vs. Comparators in Antifungal and Antimycobacterial Assays


Superior Intracellular Antimycobacterial Activity Compared to Streptomycin

Chlorflavonin demonstrates superior intracellular antimycobacterial activity compared to the first-line aminoglycoside antibiotic streptomycin. In an infected macrophage model, Chlorflavonin treatment resulted in significantly greater reduction of intracellular M. tuberculosis burden than streptomycin treatment . This enhanced intracellular efficacy is critical for evaluating compounds intended to target the intracellular niche of M. tuberculosis.

Antimycobacterial Intracellular activity Tuberculosis

Quantitative Comparison of Antimycobacterial MIC90: Chlorflavonin vs. Bromflavonin Analog

A direct comparison of Chlorflavonin with its closest structural analog, bromflavonin, reveals that the brominated derivative exhibits improved in vitro antimycobacterial potency against the virulent H37Rv strain of M. tuberculosis. Bromflavonin demonstrated an MIC90 of 0.78 μM, representing a 2-fold increase in potency relative to Chlorflavonin's MIC90 of 1.56 μM [1]. This quantitative difference highlights that while Chlorflavonin serves as a valuable parent scaffold, simple halogen substitution can significantly modulate potency.

Antimycobacterial Structure-activity relationship Tuberculosis

Selectivity Index: Antimycobacterial Potency vs. Human Cell Cytotoxicity

Chlorflavonin exhibits a remarkably high selectivity index (SI) for M. tuberculosis over human cells. The compound demonstrates an MIC90 of 1.56 μM against M. tuberculosis while showing no cytotoxicity (CC50 > 100 μM) against human MRC-5 lung fibroblasts and THP-1 monocytic cells . This equates to a selectivity index (CC50 / MIC90) greater than 64, a value that significantly exceeds the selectivity profiles of many standard antimycobacterial agents in clinical use.

Selectivity Cytotoxicity Tuberculosis

Aqueous Solubility Limitation and Glycoside Derivative Improvement

Chlorflavonin exhibits low aqueous solubility (4.38 ± 0.54 mg/L in water), a characteristic that limits its bioavailability and experimental utility in aqueous-based assays [1]. Microbial glycosylation produces Chlorflavonin-5-O-β-D-glucuronopyranoside (1) and Chlorflavonin-7-O-4″-O-methyl-β-D-glucopyranoside (2), which exhibit dramatically improved water solubility of 117.86 ± 4.81 mg/L and 124.34 ± 9.13 mg/L, respectively—representing a ~27- to 28-fold increase in solubility [1].

Solubility Bioavailability Glycosylation

Species-Specific Antifungal MIC Profile vs. Broad-Spectrum Azoles

Chlorflavonin exhibits a narrow and species-specific antifungal spectrum, with exceptionally potent activity against select Aspergillus species (MIC = 0.08 μg/mL against A. amstelodami, A. fumigatus, A. ochraceous) but significantly weaker activity against other fungi (MIC = 2.5 μg/mL for Paecilomyces variotii; MIC = 5 μg/mL for Botrytis cinerea) . This contrasts sharply with broad-spectrum agricultural azoles, which typically exhibit MICs ranging from 0.5 to 4 μg/mL across a wide array of fungal pathogens (class-level inference).

Antifungal MIC Aspergillus

Synergistic Bactericidal Effect with Delamanid and Isoniazid

In monotreatment, Chlorflavonin exerts a bacteriostatic effect against M. tuberculosis. However, when combined with the first-line drug isoniazid or the newer antimycobacterial delamanid, Chlorflavonin demonstrates synergistic interactions leading to complete sterilization in liquid culture . This synergistic potential is not a class-wide property of flavonoids and is specifically attributed to Chlorflavonin's unique inhibition of the IlvB1 catalytic subunit of AHAS .

Synergy Tuberculosis Combination therapy

High-Value Research and Industrial Application Scenarios for Chlorflavonin (CAS 23363-64-6)


Intracellular Mycobacterium tuberculosis Infection Models

Researchers investigating the intracellular persistence of M. tuberculosis should procure Chlorflavonin as a tool compound to benchmark the efficacy of novel agents in macrophage infection assays. As established in Section 3, Chlorflavonin demonstrates superior intracellular antimycobacterial activity compared to streptomycin . This makes Chlorflavonin an ideal positive control for evaluating compounds designed to penetrate host cells and target intracellular bacilli. Its defined mechanism of action (IlvB1 inhibition) and favorable selectivity index (>64) further support its use as a reference standard in these advanced cellular models.

Structure-Activity Relationship (SAR) Studies on Halogenated Flavonoids for Tuberculosis

Medicinal chemistry groups focused on developing novel antitubercular agents should utilize Chlorflavonin as the foundational parent scaffold. The quantitative data from Section 3 comparing Chlorflavonin (MIC90 = 1.56 μM) with the brominated analog bromflavonin (MIC90 = 0.78 μM) provides a critical baseline for exploring halogen substitution effects on antimycobacterial potency. Furthermore, the detailed total synthesis methodology and characterization of Chlorflavonin and its analogs [1] offer a validated starting point for creating and evaluating derivative libraries aimed at improving potency, solubility, and pharmacokinetic properties.

Targeted Aspergillus Species-Specific Antifungal Discovery

For research programs seeking to develop narrow-spectrum, high-potency anti-Aspergillus agents, Chlorflavonin serves as a unique chemical probe. As detailed in Section 3, Chlorflavonin exhibits an MIC of 0.08 μg/mL against several clinically relevant Aspergillus species while displaying significantly weaker activity against other fungal genera . This selective antifungal profile makes Chlorflavonin an invaluable tool for elucidating Aspergillus-specific molecular targets and for screening compound libraries for similarly selective activity. The compound's lack of cytotoxicity at concentrations far exceeding its antifungal MIC further supports its utility in cell-based screening campaigns.

Investigating Drug Synergy Mechanisms in Mycobacterium tuberculosis

Scientists studying the mechanisms of drug synergy in M. tuberculosis should acquire Chlorflavonin to explore the molecular basis of its synergistic interaction with delamanid and isoniazid. Evidence from Section 3 confirms that Chlorflavonin monotreatment is bacteriostatic, but combination with delamanid results in complete in vitro sterilization . This specific synergy, linked to Chlorflavonin's inhibition of the IlvB1 catalytic subunit of AHAS, provides a well-defined experimental system for investigating how simultaneous inhibition of branched-chain amino acid biosynthesis (by Chlorflavonin) and cell wall synthesis (by delamanid) leads to synergistic killing. Such studies can inform the rational design of novel combination therapies for drug-resistant tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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